molecular formula C6H5BrN2O2S B3151980 Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide CAS No. 725234-39-9

Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide

Cat. No.: B3151980
CAS No.: 725234-39-9
M. Wt: 249.09 g/mol
InChI Key: RAVYQOPXHWEAFU-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide (CAS 725234-39-9) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[2,1-b]thiazole core is a privileged structure known to exhibit a wide spectrum of biological activities. Research indicates that derivatives of this heterocyclic system have demonstrated potential as antibacterial , antitubercular , antifungal , antiviral , and anticancer agents . Specifically, some analogues have shown promising in vitro antiproliferative activity against human melanoma and other cancer cell lines . Furthermore, the scaffold is being explored for its potential in treating cardiovascular diseases, with some compounds acting as stimulators of endothelial nitric oxide synthase (eNOS) expression for conditions like atherosclerosis and coronary artery disease . The carboxylic acid functional group makes it a valuable synthetic intermediate for the construction of more complex molecules, such as through the formation of amide-linked spirothiazolidinone derivatives, which are investigated for their enhanced antimycobacterial properties . This compound is offered exclusively For Research Use Only and is intended for use by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage this building block to explore new chemical space and develop novel bioactive compounds.

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S.BrH/c9-5(10)4-3-8-1-2-11-6(8)7-4;/h1-3H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVYQOPXHWEAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725234-39-9
Record name Imidazo[2,1-b]thiazole-6-carboxylic acid, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725234-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for imidazo[2,1-b]thiazole-6-carboxylic acid involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide combined with 1-hydroxybenzotriazole and diisopropylethylamine . The reaction proceeds through a multistage process involving the formation of intermediate compounds.

Industrial Production Methods: Modern industrial methods for the synthesis of this compound often utilize continuous flow systems with multiple reactors. This approach allows for the efficient production of the compound without the need for isolating intermediate products .

Types of Reactions:

    Oxidation: Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole-6-carboxylic acid derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Synthesis of Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide

The compound can be synthesized through various methods involving the condensation of thiazole derivatives with appropriate carboxylic acids. The synthesis often employs techniques such as HPLC purification to isolate the desired product in high purity. For instance, a typical procedure involves reacting imidazo[2,1-b]thiazole with a suitable coupling agent in dimethylformamide (DMF) under controlled conditions to yield the hydrobromide salt form .

Carbonic Anhydrase Inhibition

One of the prominent applications of this compound is its role as an inhibitor of carbonic anhydrases (CAs), particularly isoforms hCA II and hCA IX. A study demonstrated that derivatives of this compound exhibited selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM, while showing minimal activity against hCA IX and hCA XII . This selectivity is crucial for developing targeted therapies for conditions like cancer, where hCA IX is overexpressed.

Compound Inhibition Constant (K_i) Target Isoform
9ae57.7 µMhCA II
9bb67.9 µMhCA II
9ca>100 µMhCA IX

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . For example, this compound has shown promising results against breast and colon cancer cells.

Selective Inhibition Study

A comprehensive study evaluated a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates for their CA inhibitory properties. The findings revealed that certain substitutions on the imidazo ring enhanced selectivity and potency against hCA II compared to other isoforms. This insight is critical for designing new drugs that target specific CA isoforms associated with tumor growth and metastasis .

Pharmacological Profile

Another investigation focused on the pharmacological profile of imidazo[2,1-b]thiazole derivatives revealed their potential as dual inhibitors targeting both CA and specific cancer cell pathways. This dual action could lead to more effective treatments with reduced side effects compared to conventional therapies that do not discriminate between healthy and cancerous cells .

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Free Acid vs. Salt Forms

  • Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid (free acid): Molecular formula C₆H₄N₂O₂S , molecular weight 168.17 g/mol , and CAS number 53572-98-8 .
  • Hydrobromide salt : Adds HBr to the free acid, increasing molecular weight and altering solubility. For example, the related compound 6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide (CAS 330196-49-1 ) demonstrates how bromine substitution and salt formation modify physicochemical properties .

Ester Derivatives

  • Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 80353-98-6 ): Incorporates a bromine atom and an ethyl ester group, reducing polarity compared to the carboxylic acid form. This derivative is used as a synthetic intermediate .
  • Methyl imidazo[2,1-b]thiazole-6-carboxylate (CAS 53572-99-9 ): Similar ester derivative with a methyl group, highlighting how alkylation affects lipophilicity .

Brominated and Substituted Derivatives

  • 6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 393107-92-1 ): Substitution at position 6 with a bromophenyl group introduces steric bulk, which may influence binding affinity in biological targets .

Physicochemical Properties

Thermal Stability and Melting Points

  • Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide : Expected to exhibit a melting point higher than the free acid due to ionic interactions. For comparison, the structurally related 5-bromo-3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole (compound 10c ) melts at 327°C , demonstrating the impact of aromatic substituents on thermal stability .
  • Ethyl ester derivatives : Typically lower melting points (e.g., 257°C for compound 10d ) due to reduced crystallinity compared to ionic salts .

Solubility and Lipophilicity

  • Hydrobromide salts : Generally exhibit higher aqueous solubility than free acids or esters. For instance, galantamine hydrobromide shows reduced solubility in water compared to its pamoate complex, underscoring the role of counterions .
  • Lipophilicity: Ester derivatives (e.g., ethyl or methyl esters) are more lipophilic, as seen in the increased solubility of GLT-PM in butanol compared to water .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Imidazo[2,1-b]thiazole-6-carboxylic acid 53572-98-8 C₆H₄N₂O₂S 168.17 Not reported
6-(Bromomethyl)imidazo[...] hydrobromide 330196-49-1 C₆H₆Br₂N₂S 298.00 Not reported
5-Bromo-6-(4-nitrophenyl)imidazo[...] 66517-21-3 C₁₁H₆BrN₃O₂S 324.15 Not reported
Compound 10c () - C₂₂H₁₅BrN₂O₂S 467.34 327

Table 2: Solubility Trends

Compound Type Solubility in Water Solubility in Organic Solvents
Hydrobromide salts High Low (e.g., BnOH)
Free acids Moderate Moderate
Ester derivatives Low High (e.g., BnOH, DMSO)

Biological Activity

Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

This compound features a fused heterocyclic structure that combines imidazole and thiazole rings. This unique architecture contributes to its biological properties, making it a valuable scaffold in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance:

  • Cell Cycle Arrest : A derivative of imidazo[2,1-b]thiazole was shown to induce G2/M cell cycle arrest in cancer cells, with an IC50 value of 1.08 µM against the A549 lung cancer cell line. The compound inhibited tubulin polymerization, which is crucial for cell division .
  • Apoptosis Induction : Research indicated that imidazo[2,1-b]thiazole derivatives can induce apoptosis in various cancer cell lines. For example, a specific derivative demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 1.65 µM and induced apoptosis as confirmed by Annexin V-FITC assays .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties :

  • Antibacterial Activity : Compounds derived from this scaffold exhibited moderate to good antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The activity was comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : The derivatives showed effectiveness against fungi such as Candida albicans and Aspergillus niger, suggesting their potential use in treating fungal infections .

The mechanisms by which imidazo[2,1-b]thiazole derivatives exert their biological effects include:

  • Enzyme Inhibition : These compounds have been identified as inhibitors of carbonic anhydrase (CA), particularly the hCA II isoform. The inhibition constants (K_i) ranged from 57.7 to 98.2 µM, indicating selective activity against certain CA isoforms which may have implications for cancer therapies .
  • Targeting Tubulin : The ability of these compounds to disrupt tubulin polymerization is a key mechanism underlying their anticancer activity. This effect leads to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Cell LineIC50 (µM)Mechanism
Compound 6dAnticancerA549 (Lung)1.08Tubulin polymerization inhibition
Compound 4AnticancerMDA-MB-231 (Breast)1.65Apoptosis induction
Compound IT10AntitubercularMycobacterium tuberculosis2.32Selective inhibition
Compound V-gAntibacterialE. coliN/AEnzyme inhibition

Notable Research Findings

  • A study demonstrated that imidazo[2,1-b]thiazole derivatives can effectively inhibit V600E-B-RAF kinase with an IC50 value of 0.19 μM, showcasing their potential in melanoma treatment .
  • Another research highlighted the selective antitubercular activity of certain derivatives, which showed no acute toxicity towards normal lung fibroblast cells while effectively targeting Mycobacterium tuberculosis strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing imidazo[2,1-b]thiazole-6-carboxylic acid derivatives, and how are intermediates characterized?

  • Methodological Answer: A common approach involves starting with a substituted imidazo[2,1-b]thiazole scaffold (e.g., 5-(4-bromophenyl)imidazo[2,1-b]thiazole). The carboxylic acid group is introduced via oxidation or condensation reactions, followed by functionalization with aromatic amines to form Schiff bases. Intermediates are characterized using FT-IR (to confirm carbonyl and C=N bonds) and NMR (¹H/¹³C for structural elucidation) . For brominated derivatives, bromination with N-bromosuccinimide (NBS) is employed, monitored by TLC and confirmed via X-ray crystallography in some cases .

Q. How are imidazo[2,1-b]thiazole derivatives evaluated for biological activity in academic research?

  • Methodological Answer: Derivatives are screened for antimicrobial activity using agar diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Minimum inhibitory concentration (MIC) values are determined, with positive controls like fluconazole. Structural-activity relationships (SAR) are analyzed by comparing substituent effects (e.g., electron-withdrawing groups at the phenyl ring enhance antifungal activity) .

Q. What spectroscopic techniques are critical for confirming the structure of imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide?

  • Methodological Answer: ¹H NMR identifies aromatic protons and substituents (e.g., integration ratios for bromophenyl groups). ¹³C NMR confirms carbonyl (C=O) and heterocyclic carbons. FT-IR validates carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities in complex cases .

Advanced Research Questions

Q. How can researchers optimize solvent-free Friedel-Crafts acylation to synthesize fused imidazo[2,1-b]thiazole derivatives with high selectivity?

  • Methodological Answer: Eaton’s reagent (P₂O₅·MsOH) under solvent-free conditions promotes efficient acylation. Key parameters include:

  • Temperature: 80–100°C for 4–6 hours.
  • Substrate ratio (1:1.2 for imidazo-thiazole:acylating agent).
  • Monitoring via TLC (silica gel, UV detection). Yields >90% are achieved by minimizing side reactions (e.g., over-acylation) through controlled reagent addition .

Q. What strategies resolve contradictions in spectral data for imidazo[2,1-b]thiazole derivatives, such as unexpected coupling patterns in NMR?

  • Methodological Answer: Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Techniques include:

  • Variable-temperature NMR to detect tautomeric shifts.
  • X-ray crystallography to confirm solid-state structure (e.g., planar vs. puckered rings).
  • DFT calculations to model electronic environments and predict splitting patterns .

Q. How can computational methods accelerate the design of imidazo[2,1-b]thiazole-based compounds with targeted bioactivity?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reactivity of intermediates (e.g., α-haloketones). Molecular docking identifies binding affinities to targets (e.g., fungal CYP51). Machine learning models trained on SAR datasets prioritize substituents for synthesis. ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40–60% .

Q. What are the challenges in synthesizing acid-sensitive imidazo[2,1-b]thiazole derivatives, and how are they addressed?

  • Methodological Answer: Acid-labile groups (e.g., tert-butyl esters) degrade under traditional H₂SO₄/POCl₃ conditions. Alternatives include:

  • Mild cyclization catalysts (e.g., FeCl₃ at 50°C).
  • Protecting groups (e.g., acetyl for amines) removed via hydrolysis post-cyclization.
  • Solvent-free protocols to reduce side reactions .

Methodological Tables

Table 1: Key Synthetic Routes for Imidazo[2,1-b]thiazole-6-carboxylic Acid Derivatives

MethodReagents/ConditionsYield (%)Characterization TechniquesReference
Schiff Base CondensationAromatic amines, reflux in ethanol75–85¹H NMR, FT-IR, MP analysis
Friedel-Crafts AcylationEaton’s reagent, solvent-free, 90°C90–96¹³C NMR, HRMS, X-ray crystallography
BrominationNBS, DMF, 60°C, 12 h82LC-MS, UV-Vis

Table 2: Common Pitfalls in Spectral Analysis and Solutions

IssueDiagnostic ToolResolution Strategy
Overlapping NMR peaks2D NMR (COSY, HSQC)Assign via coupling constants
Ambiguous carbonyl assignmentFT-IR + DFT calculationsCompare computed vs. experimental
Crystallographic disorderSingle-crystal XRD refinementOccupancy factor adjustment

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide
Reactant of Route 2
Reactant of Route 2
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide

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